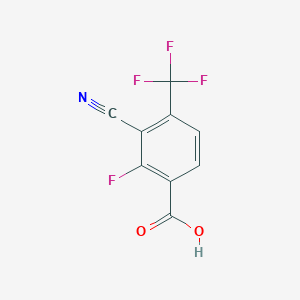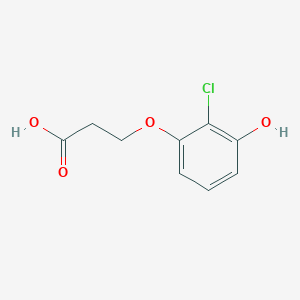
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3F4NO2 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, followed by subsequent reduction and fluorination steps . The reaction conditions often require specific temperatures, catalysts, and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as better control over reaction conditions and improved safety . These methods are optimized for large-scale production, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups or reduce other functional groups.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can chelate with metal centers, leading to the formation of organometallic complexes with unique magnetic properties . These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the cyano group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the cyano group and has a different fluorine position.
4-(Trifluoromethyl)benzoic acid: Lacks both the cyano and fluoro groups.
Uniqueness
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of cyano, fluoro, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Propiedades
Fórmula molecular |
C9H3F4NO2 |
|---|---|
Peso molecular |
233.12 g/mol |
Nombre IUPAC |
3-cyano-2-fluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H3F4NO2/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-2H,(H,15,16) |
Clave InChI |
ODGMHCKYKMZSJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)F)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13050412.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)










![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)

